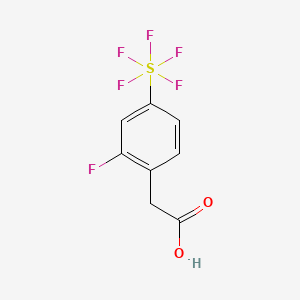
2-Fluoro-4-(pentafluorosulfur)phenylacetic acid
Vue d'ensemble
Description
2-Fluoro-4-(pentafluorosulfur)phenylacetic acid is a useful research compound. Its molecular formula is C8H6F6O2S and its molecular weight is 280.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Fluoro-4-(pentafluorosulfur)phenylacetic acid is a fluorinated organic compound characterized by its unique structural features, including a pentafluorosulfur group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H6F6O2S
- Molecular Weight : 280.184 g/mol
- CAS Number : 1240257-93-5
- IUPAC Name : 2-[2-fluoro-4-(pentafluoro-lambda^6-sulfanyl)phenyl]acetic acid
| Property | Value |
|---|---|
| Molecular Formula | C8H6F6O2S |
| Molecular Weight | 280.184 g/mol |
| CAS Number | 1240257-93-5 |
| IUPAC Name | 2-[2-fluoro-4-(pentafluoro-lambda^6-sulfanyl)phenyl]acetic acid |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the pentafluorosulfur moiety enhances its lipophilicity and binding affinity to enzymes and receptors, which may lead to modulation of their activities.
- Enzyme Inhibition : Studies indicate that compounds with similar fluorinated structures can act as inhibitors for specific enzymes involved in metabolic pathways. The fluorine atoms may stabilize the transition state of enzymatic reactions, leading to decreased enzyme activity.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival.
- Anticancer Properties : Some fluorinated compounds have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through targeted mechanisms.
Case Studies and Research Findings
Several studies have explored the biological properties of fluorinated compounds similar to this compound:
Study on Antimicrobial Activity
A study published in Bioactive Properties and Organosulfur Compounds highlighted the antimicrobial effects of organosulfur compounds, suggesting that modifications such as fluorination can enhance these effects. The study utilized various bioassays to evaluate the Minimum Inhibitory Concentration (MIC) against multidrug-resistant bacteria .
Anticancer Research
Research investigating fluorinated phenylacetic acids indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electronegative substituents like fluorine was found to play a crucial role in enhancing cytotoxicity against specific cancer cell lines.
Propriétés
IUPAC Name |
2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O2S/c9-7-4-6(17(10,11,12,13)14)2-1-5(7)3-8(15)16/h1-2,4H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDHXJDCNBDLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















